5-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent . The importance of this class of compounds lies in its varied and significant biological activities .
Synthesis Analysis
The compound has been synthesized by condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . Other derivatives of this class of compounds were prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms .Molecular Structure Analysis
The molecular structure of the compound is based on the pyrazolo[1,5-a]pyrimidine scaffold . This scaffold is a dominant motif in many drugs and has varied and significant biological activities .Chemical Reactions Analysis
The compound has been prepared through condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .Scientific Research Applications
Chemical Reactions and Synthesis Techniques
- Nucleophilic Substitution Reactions : This compound reacts differently with nitrogen bases, undergoing nucleophilic replacement of the pyrazolyl substituent at C5 when treated with secondary amines or morpholine (Shablykin et al., 2008).
- Formation of Pyrazolopyranopyrimidine Derivatives : In the synthesis of pyrazolopyranopyrimidine derivatives, this compound serves as a key intermediate, highlighting its role in creating new chemical structures (Hafez & El-Gazzar, 2015).
- Aldol Condensation and Multi-Component Reactions : The compound participates in aldol condensation and reacts with various nucleophiles, illustrating its versatility in chemical synthesis (Ali et al., 2016).
Biological Applications and Activities
- Antimicrobial and Antitumor Properties : Research has indicated that derivatives of this compound have promising antitumor and antimicrobial activities, making it significant in the field of medicinal chemistry (Hafez et al., 2015).
- Synthesis for Biological Activity Studies : The compound has been used to synthesize various derivatives for evaluating anti-inflammatory activities, further emphasizing its potential in drug discovery (El-Dean et al., 2016).
Material Science and Advanced Research
- Crystal Structure Analysis : The compound has been studied for its crystal structure, which is crucial for understanding its chemical and physical properties (Liu et al., 2016).
- Development of Advanced Imaging Probes : It has been used in the synthesis of novel imaging probes, particularly in positron emission tomography, highlighting its applications in medical imaging and diagnostics (Xu et al., 2012).
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The interaction of the compound with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been used in various applications, ranging from ionic or molecular sensing to bioimaging applications
Result of Action
It has been mentioned that the compound possesses distinct effective inhibition on the proliferation of some cancer cell lines
Properties
IUPAC Name |
5-(4-fluorophenyl)-6-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O/c20-17-3-1-14(2-4-17)18-15(5-6-24-7-9-26-10-8-24)13-25-19(23-18)16(11-21)12-22-25/h1-4,12-13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMARSGHUWGXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CN3C(=C(C=N3)C#N)N=C2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817801 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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